2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine is an organic compound that features a piperazine ring linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Attachment of the Pyrimidine Ring: The piperazine intermediate is then reacted with a pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine or pyrimidine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups on the piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Neuropharmacology: It is studied for its effects on neurotransmitter systems, particularly in the modulation of acetylcholine levels in the brain.
Chemical Biology: The compound is used as a tool to study the interactions between piperazine derivatives and biological targets.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions . Molecular docking studies have shown that the compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another piperazine-pyrimidine derivative with similar acetylcholinesterase inhibitory activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine ring linked to a triazole ring, showing antibacterial activity.
Uniqueness
2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific structure, which allows it to selectively inhibit acetylcholinesterase while having minimal effects on butyrylcholinesterase . This selectivity makes it a promising candidate for the development of drugs targeting neurological disorders.
Properties
IUPAC Name |
2-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-15(2)17-6-4-16(5-7-17)14-21-10-12-22(13-11-21)18-19-8-3-9-20-18/h3-9,15H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSSAAKBQTURDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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